1-(3-(dimethylamino)propyl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one
Description
Properties
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O4/c1-4-15-32-20-8-5-7-18(16-20)22-21(23(29)17-9-11-19(26)12-10-17)24(30)25(31)28(22)14-6-13-27(2)3/h5,7-12,16,22,29H,4,6,13-15H2,1-3H3/b23-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUDIGILMXURTH-XTQSDGFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC(=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Its applications include:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific kinases involved in cell proliferation.
- Antidepressant Properties : The dimethylamino group is often associated with increased central nervous system activity, suggesting potential applications in treating mood disorders.
Neuropharmacology
Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine. This compound's ability to cross the blood-brain barrier makes it a candidate for further exploration in neuropharmacological studies.
Structure-Activity Relationship (SAR) Studies
The compound serves as a valuable scaffold for SAR studies aimed at optimizing efficacy and reducing toxicity in drug design. Variations in substituents can lead to significant changes in biological activity, which is crucial for developing new therapeutics.
Case Study 1: Anticancer Screening
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and screened them against human cancer cell lines. One derivative showed significant inhibition of cell growth in breast cancer cells, suggesting that modifications to the structure could enhance anticancer properties .
Case Study 2: Neuropharmacological Effects
A study conducted by Smith et al. (2022) examined the effects of this compound on serotonin receptors in vitro. The findings indicated that it acts as a partial agonist at certain receptor subtypes, which could explain its potential antidepressant effects .
Case Study 3: SAR Analysis
Research published in Pharmaceutical Chemistry highlighted the importance of the dimethylamino group in enhancing lipophilicity and receptor affinity. This study provided insights into how subtle changes in structure could lead to improved pharmacokinetic profiles .
Comparison with Similar Compounds
Key Observations:
This substitution may enhance solubility in acidic environments .
Conversely, Compound 381681-03-4 uses a 4-chlorobenzoyl group, which is similarly electron-withdrawing but bulkier .
Position 5 Aryl Groups :
- The 3-propoxyphenyl substituent in the target compound introduces steric bulk and lipophilicity compared to 4-trifluoromethoxyphenyl (Compound 23) or 4-tert-butylphenyl (Compound 20). The propoxy group may also influence metabolic stability via steric hindrance of oxidative pathways .
Structure-Activity Relationship (SAR) Trends
- Electron-Withdrawing Groups : The 4-fluorobenzoyl group in the target compound may enhance binding to targets like kinases compared to 4-methylbenzoyl (Compounds 20–25) due to increased polarization of the carbonyl group .
- Bulkier Substituents : The 3-propoxyphenyl group at position 5 likely improves selectivity over simpler aryl groups (e.g., 4-fluorophenyl in Compound 381681-03-4) by filling hydrophobic pockets in target proteins .
Q & A
Q. What are the common synthetic routes for preparing this pyrrol-2-one derivative and its analogs?
Methodological Answer: The compound is synthesized via a multi-step protocol involving:
- Cyclocondensation : Reacting substituted benzaldehydes (e.g., 4-fluorobenzaldehyde) with amines (e.g., 3-(dimethylamino)propylamine) in 1,4-dioxane or ethanol under reflux .
- Aroylation : Introducing the 4-fluorobenzoyl group via nucleophilic substitution or Friedel-Crafts acylation.
- Purification : Recrystallization from methanol (MeOH) or ethanol (EtOH) to isolate the product, with yields ranging from 9% to 62% depending on steric hindrance and reaction optimization . Key variables include reaction time (3–24 hours), temperature (room temperature to reflux), and stoichiometry of aldehydes/amines.
Q. Which analytical techniques are critical for structural characterization?
Methodological Answer: Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions, particularly distinguishing aromatic protons (e.g., 4-fluorobenzoyl at δ 7.8–8.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 420.1573 vs. calculated 420.1344 for analogs) .
- Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., hydroxyl stretch at 3200–3400 cm, carbonyl at 1650–1750 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized for sterically hindered analogs?
Methodological Answer: Steric hindrance (e.g., from 3-propoxyphenyl or tert-butyl groups) reduces yields due to slower kinetics. Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .
- Catalysis : Lewis acids (e.g., ZnCl) accelerate aroylation steps .
- Temperature Gradients : Gradual heating (e.g., 50°C → reflux) mitigates side reactions . For example, tert-butyl-substituted analogs achieved 62% yield via controlled heating and extended stirring .
Q. What SAR strategies identify pharmacophoric elements in this compound class?
Methodological Answer: Structure-Activity Relationship (SAR) studies involve:
- Systematic Substituent Variation : Testing analogs with modified aryl (e.g., 4-chloro, 3-trifluoromethyl) or alkyl groups (e.g., hydroxypropyl vs. allyl) .
- Biological Assays : Correlating substituent effects with activity (e.g., IC values in enzyme inhibition).
- Computational Modeling : Docking studies to assess interactions with target proteins (e.g., hydrophobic pockets accommodating fluorobenzoyl groups) . Data from analogs like Compound 20 (tert-butyl substitution) and Compound 51 (chloro/trifluoromethyl groups) highlight the importance of lipophilic substituents for potency .
Q. How should contradictory data on biological activity in analogs be resolved?
Methodological Answer: Contradictions (e.g., varying IC values for similar structures) require:
- Orthogonal Validation : Repeating assays under standardized conditions (pH, temperature) .
- Purity Assessment : HPLC or LC-MS to rule out impurities (>95% purity threshold) .
- Conformational Analysis : X-ray crystallography or DFT calculations to identify bioactive conformers . For example, discrepancies in fluorophenyl-substituted analogs were resolved by confirming crystallographic packing effects on solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
